![molecular formula C17H16N4OS B6454699 2-cyclopropyl-N-[2-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549017-24-3](/img/structure/B6454699.png)
2-cyclopropyl-N-[2-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide
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Overview
Description
2-cyclopropyl-N-[2-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide is a complex organic compound featuring a fused imidazo-pyridazine ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly in the development of novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-[2-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Imidazo[1,2-b]pyridazine Core: : This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting with a pyridazine derivative, the imidazole ring can be formed through a condensation reaction with an appropriate amine.
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Introduction of the Cyclopropyl Group: : The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.
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Attachment of the Methylsulfanylphenyl Group: : This step typically involves a nucleophilic substitution reaction where a methylsulfanylphenyl halide reacts with the imidazo[1,2-b]pyridazine core.
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Formation of the Carboxamide Group: : The final step involves the formation of the carboxamide group, usually through an amidation reaction using an appropriate carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or reduced aromatic systems.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-cyclopropyl-N-[2-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-b]pyridazine core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Similar in structure but with different pharmacological profiles.
Pyridazine Derivatives: Share the pyridazine core but differ in the attached functional groups.
Cyclopropyl-containing Compounds: Known for their unique steric properties and stability.
Uniqueness
2-cyclopropyl-N-[2-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct physicochemical properties and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-cyclopropyl-N-(2-methylsulfanylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-23-15-5-3-2-4-12(15)19-17(22)13-8-9-16-18-14(11-6-7-11)10-21(16)20-13/h2-5,8-11H,6-7H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMOKWGTDUERFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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